molecular formula C20H22ClNO4 B14677239 (+-)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate CAS No. 33422-53-6

(+-)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate

Cat. No.: B14677239
CAS No.: 33422-53-6
M. Wt: 375.8 g/mol
InChI Key: QQHJEQJNKTTYKL-UHFFFAOYSA-N
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Description

(±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate is a complex organic compound with a unique structure that includes a piperidine ring, benzoyl groups, and a hydroxybenzoyloxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate typically involves multiple steps, including the formation of the piperidine ring, introduction of the benzoyl groups, and the hydroxybenzoyloxy moiety. Common synthetic routes may involve the use of Grignard reagents, Friedel-Crafts acylation, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxybenzoyloxy group can be oxidized to form quinones.

    Reduction: The benzoyl groups can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxybenzoyloxy group can yield quinones, while reduction of the benzoyl groups can produce alcohols.

Scientific Research Applications

(±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-benzoylpiperidine: Lacks the hydroxybenzoyloxy group, making it less versatile in chemical reactions.

    3-Benzoyl-3-(p-hydroxybenzoyloxy)piperidine: Lacks the methyl group, which may affect its biological activity.

Uniqueness

(±)-1-Methyl-3-benzoyl-3-(p-hydroxybenzoyloxy)piperidine hydrochloride hemihydrate is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

33422-53-6

Molecular Formula

C20H22ClNO4

Molecular Weight

375.8 g/mol

IUPAC Name

(3-benzoyl-1-methylpiperidin-3-yl) 4-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C20H21NO4.ClH/c1-21-13-5-12-20(14-21,18(23)15-6-3-2-4-7-15)25-19(24)16-8-10-17(22)11-9-16;/h2-4,6-11,22H,5,12-14H2,1H3;1H

InChI Key

QQHJEQJNKTTYKL-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)O.Cl

Origin of Product

United States

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